1,2-Dimethylnaphtho[2,1-B]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylnaphtho[2,1-B]thiophene is a heterocyclic aromatic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing one sulfur atom. This particular compound is characterized by a naphthalene ring fused to a thiophene ring, with two methyl groups attached at the 1 and 2 positions of the naphthalene ring. Thiophene derivatives, including this compound, have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylnaphtho[2,1-B]thiophene can be synthesized through various methods. One common approach involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method typically employs catalysts such as rhodium complexes and ligands like bis(diphenylphosphino)ferrocene in chlorobenzene .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions. For instance, the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is widely used for synthesizing aminothiophene derivatives . The Paal–Knorr reaction, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another significant method .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylnaphtho[2,1-B]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions such as bromination, formylation, and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Bromination typically uses bromine or N-bromosuccinimide, while formylation can be achieved using Vilsmeier-Haack reagent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Brominated, formylated, and nitrated derivatives.
Scientific Research Applications
1,2-Dimethylnaphtho[2,1-B]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dimethylnaphtho[2,1-B]thiophene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various pharmacological effects. For instance, thiophene derivatives can inhibit enzymes involved in inflammation or cancer cell proliferation . In material science, its electronic properties are exploited in the design of organic semiconductors and other electronic devices .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-B]thiophene: Lacks the methyl groups at the 1 and 2 positions.
1-Methylnaphtho[2,1-B]thiophene: Has a single methyl group at the 1 position.
2-Methylnaphtho[2,1-B]thiophene: Has a single methyl group at the 2 position.
Uniqueness
1,2-Dimethylnaphtho[2,1-B]thiophene is unique due to the presence of two methyl groups, which can influence its chemical reactivity and physical properties. These methyl groups can affect the compound’s electron density, steric hindrance, and overall stability, making it distinct from its analogs .
Properties
CAS No. |
91104-85-7 |
---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1,2-dimethylbenzo[e][1]benzothiole |
InChI |
InChI=1S/C14H12S/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8H,1-2H3 |
InChI Key |
IMEBVNIJXHLFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.